

Technical Analysis: Dolaphenine Precursor Ketone

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Compound of Interest

Compound Name: 2-Phenyl-1-(thiazol-2-yl)ethanone

CAS No.: 144774-99-2

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Structural Dynamics, Synthesis, and Application in ADC Payloads

Introduction: The Strategic Role of the Ketone

Dolaphenine (Doe) is the C-terminal amino acid unit of Dolastatin 10, a potent antimetabolic pentapeptide isolated from the sea hare *Dolabella auricularia*.^{[1][2]} Due to the high potency of Dolastatin 10, its structural analogs (MMAE, MMAF) have become the "warheads" of choice for FDA-approved Antibody-Drug Conjugates (ADCs) like Brentuximab vedotin.

The Dolaphenine Precursor Ketone—chemically defined as Benzyl 2-thiazolyl ketone (or 1-(1,3-thiazol-2-yl)-2-phenylethan-1-one)—is the pivotal intermediate. It serves as the scaffold for introducing the chiral amine center required for the biological activity of the final peptide.

Structural Characterization

The precursor ketone represents a convergence of a thiazole heterocycle and a benzyl moiety via a carbonyl bridge.

Feature	Specification
Common Name	Benzyl 2-thiazolyl ketone
IUPAC Name	1-(1,3-thiazol-2-yl)-2-phenylethan-1-one
CAS Number	104651-32-9 (General Reference)
Molecular Formula	C ₁₁ H ₉ NOS
Molecular Weight	203.26 g/mol
Hybridization	Carbonyl C: sp ² ; Thiazole C: sp ² ; Benzylic C: sp ³
Key Functional Groups	1,3-Thiazole ring (electron-deficient), Ketone (reactive electrophile), Phenyl group

2.1 Spectroscopic Signature (Predicted)

- ¹H NMR (CDCl₃): Singlet at ~4.4 ppm (2H, benzylic -CH₂-); Multiplets at 7.2–7.4 ppm (Phenyl); Doublets at ~7.6 and ~8.0 ppm (Thiazole protons).
- IR Spectrum: Strong carbonyl stretch (C=O) at ~1680–1690 cm⁻¹ (lowered frequency due to conjugation with the thiazole ring).

Synthetic Route & Mechanistic Insight

The synthesis of the Dolaphenine precursor ketone requires the coupling of a thiazole nucleophile with a phenylacetic acid derivative. The subsequent transformation to Dolaphenine involves a stereoselective reduction and amination.

3.1 Mechanism: Thiazolyl Acylation (The Pettit/Genet Method)

The most robust route involves the lithiation of thiazole followed by reaction with an activated phenylacetic acid derivative (e.g., Weinreb amide or Acid Chloride).

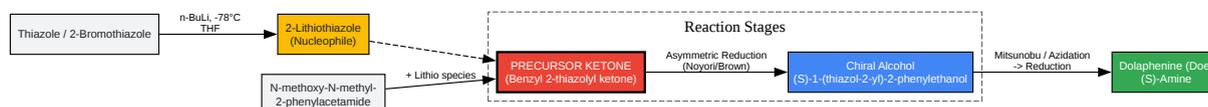
- Lithiation: 2-Bromothiazole or Thiazole is treated with n-Butyllithium (n-BuLi) at -78°C to generate 2-lithiothiazole.
- Acylation: The lithiated species attacks the electrophilic carbonyl of N-methoxy-N-methyl-2-phenylacetamide (Weinreb amide).

- Hydrolysis: The stable tetrahedral intermediate collapses upon acidic workup to release the Benzyl 2-thiazolyl ketone.

Why this path? Direct reaction with acid chlorides often leads to over-addition (forming tertiary alcohols). The Weinreb amide prevents this by forming a stable chelated intermediate that only collapses to the ketone after quenching.

3.2 Pathway Visualization

The following diagram illustrates the flow from raw materials to the chiral Dolaphenine unit via the ketone intermediate.



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Caption: Figure 1. Synthetic pathway converting raw thiazole and phenylacetic derivatives into the Dolaphenine precursor ketone and subsequent chiral amine.

Experimental Protocol: Synthesis of Benzyl 2-Thiazolyl Ketone

Safety Warning: This protocol involves pyrophoric reagents (n-BuLi) and cryogenic conditions. Perform in a strictly anhydrous environment under inert atmosphere (Argon/Nitrogen).

Reagents

- Thiazole (or 2-Bromothiazole)
- n-Butyllithium (1.6M in hexanes)
- N-methoxy-N-methyl-2-phenylacetamide (Weinreb Amide)

- Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology

- Cryogenic Setup: Flame-dry a 250mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with Argon. Add anhydrous THF (50 mL).
- Lithiation: Cool the flask to -78°C (Dry ice/Acetone bath). Add Thiazole (1.0 eq) via syringe. Slowly add n-BuLi (1.1 eq) dropwise over 20 minutes.
 - Mechanistic Note: The C2 position of thiazole is most acidic. Low temperature is critical to prevent ring fragmentation (ring opening).
- Coupling: Stir the lithiated mixture for 30 minutes at -78°C . Dissolve the Weinreb amide (1.0 eq) in minimal anhydrous THF and add dropwise to the reaction mixture.
- Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
- Quenching: Quench the reaction with saturated aqueous NH_4Cl solution.
- Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers, wash with brine, and dry over anhydrous Na_2SO_4 .
- Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
 - Target: The ketone typically elutes as a yellow/orange oil or low-melting solid.

Downstream Application: The Chiral Challenge

The ketone itself is achiral. The biological activity of Dolastatin 10 resides in the (S)-configuration of the Dolaphenine amine.

- Transformation: The ketone is subjected to asymmetric transfer hydrogenation (e.g., using a Ru-catalyst and chiral ligand or Brown's reagent Ipc_2BCl) to yield the (S)-alcohol with high enantiomeric excess (ee > 95%).

- Amination: The alcohol is converted to the amine (Dolaphenine) often via a Mitsunobu reaction with phthalimide or DPPA (diphenylphosphoryl azide) followed by reduction, retaining or inverting stereochemistry as dictated by the specific reagents.

Disambiguation & References

Disambiguation Note: If you arrived here searching for the precursor to Dolophine (Methadone), the relevant "ketone" is Methadone itself (6-dimethylamino-4,4-diphenyl-3-heptanone) or its synthetic antecedent, the Methadone Intermediate Nitrile (4-dimethylamino-2,2-diphenylvaleronitrile). The chemistry described above (Thiazole/Peptide) is not applicable to Methadone synthesis.

References

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